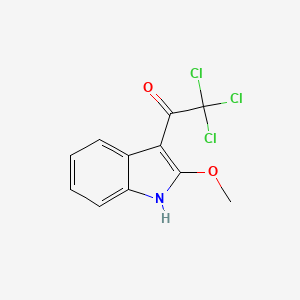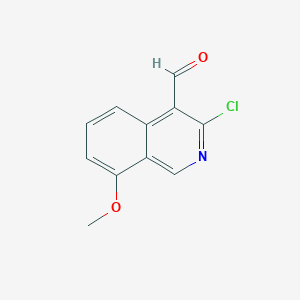
3-Chloro-8-methoxyisoquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-methoxyisoquinoline-4-carbaldehyde: is an organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the eighth position, and an aldehyde group at the fourth position on the isoquinoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxyisoquinoline followed by formylation to introduce the aldehyde group at the fourth position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-8-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity.
類似化合物との比較
3-Chloroisoquinoline: Lacks the methoxy and aldehyde groups, making it less versatile in chemical reactions.
8-Methoxyisoquinoline:
4-Formylisoquinoline: Lacks the chloro and methoxy groups, which can influence its chemical properties and biological activity.
Uniqueness: 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the isoquinoline ring
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
3-chloro-8-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-7-8(10)5-13-11(12)9(7)6-14/h2-6H,1H3 |
InChIキー |
CPKLZEIUSNVEEO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C(=NC=C21)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


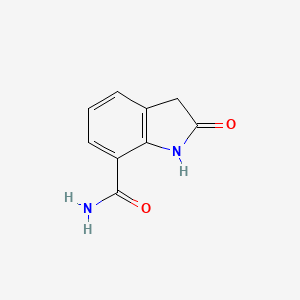


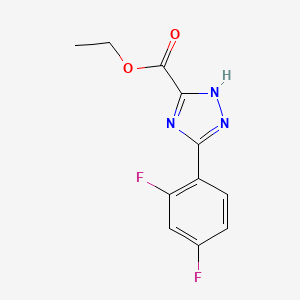
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
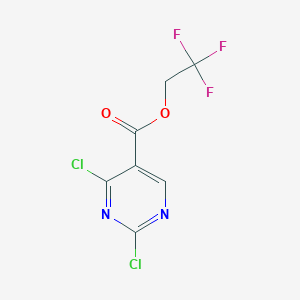


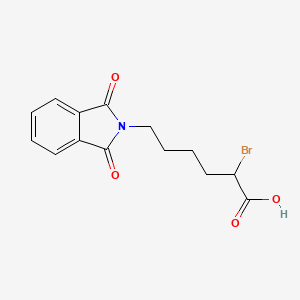

![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
